
CID 137946906
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 137946906” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 137946906 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: CID 137946906 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 137946906 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 137946906 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are determined through experimental studies and computational modeling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 137946906 can be identified using databases such as PubChem. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. The compound’s ability to form inclusion complexes with cyclodextrins and its diverse range of applications make it distinct from other similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical properties, preparation methods, and diverse applications make it a valuable subject of study. Further research into its mechanism of action and comparison with similar compounds will continue to enhance our understanding of this intriguing chemical entity.
Properties
Molecular Formula |
C22H26NO3S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
InChI |
InChI=1S/C22H26NO3S2/c1-22(2,3)28-20(24)19(13-27)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24,27H,12-13H2,1-3H3,(H,23,25)/t19-/m1/s1 |
InChI Key |
BACCUENIDSERCB-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)[S]=C([C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C)(C)[S]=C(C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


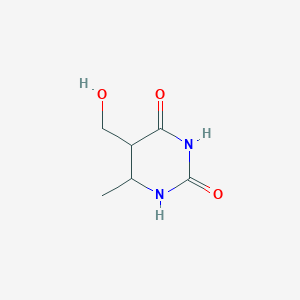

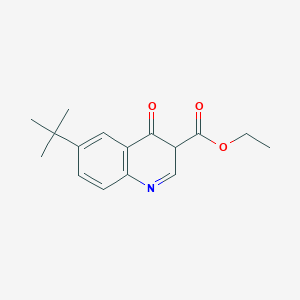

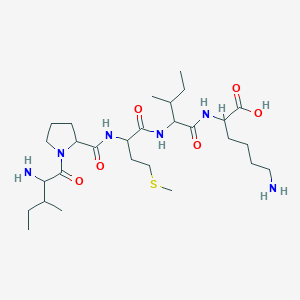

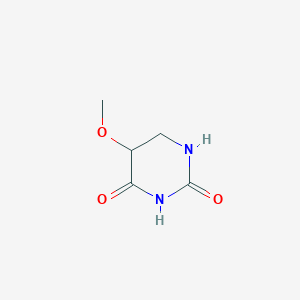

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
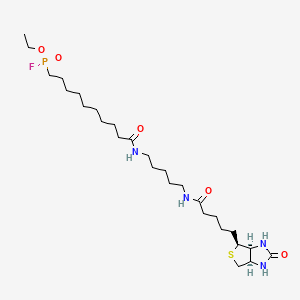
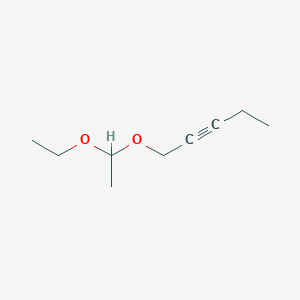
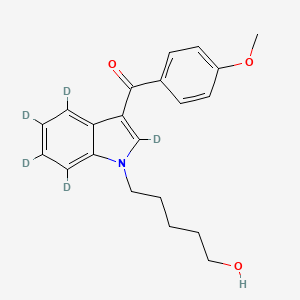
![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)

